N-Benzyl-2,2-diethoxy-N-methylethan-1-amine
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Overview
Description
N-Benzyl-2,2-diethoxy-N-methylethan-1-amine is an organic compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . It is a derivative of ethanamine, featuring a benzyl group and two ethoxy groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,2-diethoxy-N-methylethan-1-amine typically involves the reaction of benzyl-methyl-amine with bromoacetaldehyde diethyl acetal . The reaction is carried out in the presence of sodium hydrogencarbonate at a temperature of 130°C for 8 hours . Another method involves the use of N,N-dimethyl-formamide and n-butyllithium, followed by a multistep reaction in hexane and ether at 25°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis routes mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,2-diethoxy-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
Oxidation: Formation of benzyl alcohols and aldehydes.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives at the benzylic position.
Scientific Research Applications
N-Benzyl-2,2-diethoxy-N-methylethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-2,2-diethoxy-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, resulting in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2,2-dimethoxyethanamine: Similar structure but with methoxy groups instead of ethoxy groups.
N-Benzyl-N-methyl-2,2-diethoxyethylamine: Another closely related compound with slight structural variations.
Uniqueness
N-Benzyl-2,2-diethoxy-N-methylethan-1-amine is unique due to its specific combination of benzyl, ethoxy, and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
93721-14-3 |
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Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-benzyl-2,2-diethoxy-N-methylethanamine |
InChI |
InChI=1S/C14H23NO2/c1-4-16-14(17-5-2)12-15(3)11-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3 |
InChI Key |
CBTNFFXKCHNPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(C)CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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